L-Lysine orotate

Description

Properties

CAS No. |

28003-86-3 |

|---|---|

Molecular Formula |

C11H18N4O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

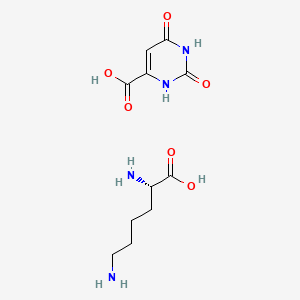

(2S)-2,6-diaminohexanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C6H14N2O2.C5H4N2O4/c7-4-2-1-3-5(8)6(9)10;8-3-1-2(4(9)10)6-5(11)7-3/h5H,1-4,7-8H2,(H,9,10);1H,(H,9,10)(H2,6,7,8,11)/t5-;/m0./s1 |

InChI Key |

FVGJURXBWORGKL-JEDNCBNOSA-N |

Isomeric SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

28003-86-3 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine Orotate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of L-Lysine Orotate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine Orotate is a salt formed from the essential amino acid L-lysine and orotic acid, a precursor in pyrimidine (B1678525) biosynthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of its constituent components, L-lysine and orotic acid, due to the limited availability of specific data for the salt itself. Furthermore, this document outlines detailed experimental protocols for the synthesis, purification, and characterization of amino acid salts like this compound. These methodologies are intended to equip researchers and drug development professionals with the necessary information to conduct a thorough analysis of this compound. The guide also includes visualizations of the relevant metabolic pathways for both L-lysine and orotic acid to provide a broader biological context.

Introduction

L-lysine is an essential amino acid crucial for protein synthesis, collagen formation, and calcium absorption.[1] Orotic acid, on the other hand, is an intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[2][3] The combination of these two molecules into a salt, this compound, suggests potential applications where the delivery of both compounds is desired. Understanding the physicochemical properties of this salt is fundamental for its development as a therapeutic agent or nutraceutical, impacting its formulation, bioavailability, and stability.

This guide summarizes the available physicochemical data for L-lysine and orotic acid and provides a framework of experimental procedures for the comprehensive characterization of this compound.

Physicochemical Properties

Due to the scarcity of specific experimental data for this compound salt, the following tables summarize the key physicochemical properties of its individual components, L-lysine and orotic acid.

Table 1: Physicochemical Properties of L-Lysine

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₂O₂ | [4] |

| Molecular Weight | 146.19 g/mol | [4] |

| Melting Point | Decomposes at 224.5 °C | [1] |

| Solubility in Water | Very freely soluble (>100 g/100 g H₂O at 25 °C) | [1] |

| Solubility in Organic Solvents | Insoluble in ethanol (B145695), ether, acetone, and benzene.[1] | [1] |

| pKa Values (at 25 °C) | pK₁ (α-carboxyl) = 2.18, pK₂ (α-amino) = 8.95, pK₃ (ε-amino) = 10.53 | [5] |

| Appearance | White crystalline powder | [1] |

| Hygroscopicity | Very hygroscopic | [6] |

Table 2: Physicochemical Properties of Orotic Acid

| Property | Value | References |

| Molecular Formula | C₅H₄N₂O₄ | [4] |

| Molecular Weight | 156.10 g/mol | [4] |

| Melting Point | 345-346 °C | |

| Solubility in Water | Slightly soluble | |

| pKa Values | pKₐ₁ = 2.4, pKₐ₂ = 9.45 | |

| Appearance | White crystalline powder |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound salt. These protocols are based on standard laboratory techniques for amino acid salts.

Synthesis of this compound

Objective: To synthesize this compound from L-lysine and orotic acid.

Materials:

-

L-Lysine

-

Orotic Acid

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reaction flask

-

pH meter

Procedure:

-

Dissolve a specific molar equivalent of L-lysine in a minimal amount of deionized water in a reaction flask.

-

In a separate beaker, create a suspension of a molar equivalent of orotic acid in deionized water.

-

Slowly add the orotic acid suspension to the L-lysine solution while stirring continuously at room temperature.

-

Gently heat the mixture to facilitate the dissolution of orotic acid and the formation of the salt. The pH of the solution should be monitored and adjusted if necessary.

-

Once a clear solution is obtained, indicating the completion of the reaction, allow the solution to cool to room temperature.

-

The salt can be isolated by precipitation with a suitable anti-solvent like ethanol or by slow evaporation of the solvent.

-

Collect the precipitated salt by filtration and wash with a small amount of cold ethanol.

-

Dry the resulting this compound salt under vacuum at a controlled temperature.

Purification by Recrystallization

Objective: To purify the synthesized this compound salt.

Materials:

-

Crude this compound salt

-

Suitable solvent (e.g., water, ethanol-water mixture)

-

Heating mantle

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolve the crude salt in a minimum amount of the chosen solvent at an elevated temperature to create a saturated solution.

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Characterization Techniques

Objective: To determine the melting point of this compound.

Method:

-

Use a standard melting point apparatus.

-

Place a small, dry sample of the salt in a capillary tube.

-

Heat the sample at a controlled rate and record the temperature range from the onset of melting to complete liquefaction.

Objective: To determine the solubility of this compound in various solvents.

Method:

-

Add a known excess amount of the salt to a known volume of the solvent (e.g., water, ethanol, methanol) at a specific temperature.

-

Stir the mixture until equilibrium is reached.

-

Filter the solution to remove the undissolved solid.

-

Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Objective: To determine the acid dissociation constants (pKa) of this compound.

Method:

-

Potentiometric Titration:

-

Dissolve a known amount of the salt in deionized water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

-

-

NMR Spectroscopy: Monitor the chemical shifts of specific nuclei (e.g., ¹³C, ¹⁵N) as a function of pH.[7][8][9][10]

Objective: To determine the crystal structure of this compound.

Method:

-

Single-Crystal X-ray Diffraction:

-

Grow single crystals of the salt of suitable size and quality.

-

Mount a crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data and process it to determine the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice.[4][11][12][13][14]

-

-

Powder X-ray Diffraction (PXRD):

Objective: To obtain spectroscopic data for structural elucidation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To evaluate the thermal stability and decomposition behavior of this compound.

-

Thermogravimetric Analysis (TGA):

-

Differential Scanning Calorimetry (DSC):

Objective: To quantify the amount of this compound in a sample.

Method:

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method with a reversed-phase column.

-

Use a mobile phase that allows for the separation of L-lysine and orotic acid.

-

Detect the components using a UV detector (or other suitable detector).

-

Quantify the salt by comparing the peak area to a standard curve of known concentrations.[23][24][25]

-

Visualization of Biological Pathways

To provide a biological context for the components of this compound, the following diagrams illustrate their respective metabolic pathways.

Conclusion

While direct experimental data on the physicochemical properties of this compound salt is limited in publicly available literature, this technical guide provides a solid foundation for researchers and drug development professionals. By summarizing the properties of the individual components, L-lysine and orotic acid, and offering detailed experimental protocols, this document serves as a valuable resource for the synthesis, purification, and comprehensive characterization of this salt. The provided visualizations of the relevant metabolic pathways further enhance the understanding of the biological significance of its constituents. The methodologies outlined herein will enable the generation of crucial data to support the potential development and application of this compound.

References

- 1. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cardiff.ac.uk [cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. L-Lysine - CAS-Number 56-87-1 - Order from Chemodex [chemodex.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR determination of lysine pKa values in the Pol lambda lyase domain: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Residue-specific pKa determination of lysine and arginine side chains by indirect 15N and 13C NMR spectroscopy: application to apo calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of Physiochemical Impact of Organic Molecule L-Lysine on Ammonium Dihydrogen Phosphate Single Crystal for Optoelectronics Applications [mdpi.com]

- 22. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 24. mdpi.com [mdpi.com]

- 25. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]

L-Lysine Orotate: A Technical Guide to Aqueous Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine orotate (B1227488), a salt formed from the essential amino acid L-lysine and orotic acid, is a compound of interest in various fields, including pharmaceuticals and nutrition. A thorough understanding of its behavior in aqueous solutions is paramount for formulation development, ensuring product efficacy, and defining shelf-life. This technical guide provides an in-depth analysis of the stability and solubility of L-Lysine orotate in aqueous environments, compiling available data and outlining experimental protocols for its characterization.

Physicochemical Properties

L-Lysine is an amino acid with a basic side chain, rendering it highly soluble in water.[1][2][3] Orotic acid, a pyrimidine (B1678525) derivative, exhibits poor water solubility, which is a critical factor to consider in the overall solubility of the salt.

Table 1: Physicochemical Properties of L-Lysine and Orotic Acid

| Property | L-Lysine | Orotic Acid | This compound |

| Molecular Formula | C₆H₁₄N₂O₂ | C₅H₄N₂O₄ | C₁₁H₁₈N₄O₆ |

| Molecular Weight | 146.19 g/mol | 156.10 g/mol | 302.29 g/mol |

| Appearance | White crystalline solid[2] | White crystalline powder | Data not available |

| Aqueous Solubility | Very freely soluble (>100 g/100 g H₂O at 25°C)[1] | Poorly soluble | Data not available |

Aqueous Solubility of this compound

Factors Influencing Solubility

-

pH: The solubility of L-Lysine is pH-dependent due to its amino groups.[2][4] Similarly, the solubility of orotic acid, a carboxylic acid, is expected to increase in alkaline conditions due to salt formation. Therefore, the pH of the aqueous solution will be a critical determinant of this compound solubility. A comprehensive pH-solubility profile is necessary to identify the optimal pH range for dissolution.

-

Temperature: The effect of temperature on the solubility of this compound has not been documented. Generally, for most solids, solubility increases with temperature. Experimental determination of the temperature-dependent solubility is crucial for formulation and processing.[5][6]

-

Ionic Strength: The presence of other ions in the solution can influence the solubility of this compound through the common ion effect or changes in solvent activity.

Experimental Protocol for Solubility Determination

A validated experimental protocol is essential to determine the aqueous solubility of this compound. The shake-flask method is a widely accepted technique.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2, 4, 6, 7, 8, 10).

-

Equilibration: Add an excess amount of this compound powder to each buffered solution in sealed flasks. Agitate the flasks at a constant temperature (e.g., 25°C, 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The determined concentration represents the solubility of this compound at that specific pH and temperature.

Aqueous Stability of this compound

The stability of this compound in aqueous solutions is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. A systematic approach, including forced degradation studies, is necessary to understand its stability profile.[7][8][9][10]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, potential degradation mechanisms can be inferred from the chemical nature of its components. L-Lysine is susceptible to degradation, particularly at elevated temperatures and certain pH values.[11] The stability of the orotic acid moiety under various stress conditions also needs to be considered.

Forced Degradation Studies

Forced degradation (stress testing) is a crucial step in identifying potential degradation products and developing a stability-indicating analytical method.[7][8]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid and solution samples at 80°C for 48 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] |

Experimental Workflow for Stability Assessment

A logical workflow is essential for a comprehensive stability assessment of this compound.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[12][13][14][15][16]

HPLC Method Development

The development of a stability-indicating HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation of the parent compound from any degradation products.

Table 3: Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV detection at a wavelength where both L-Lysine (if derivatized) and orotic acid have absorbance. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

Note: Since L-Lysine lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, other detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

Experimental Protocol for a Stability-Indicating HPLC Method

-

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

-

Forced Degradation Sample Analysis: Inject the stressed samples from the forced degradation studies into the HPLC system.

-

Peak Purity Analysis: Assess the peak purity of the this compound peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector. This ensures that the peak is not co-eluting with any degradation products.

-

Method Validation: Once the method is deemed stability-indicating, it must be validated according to ICH guidelines. Validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical stability and solubility of this compound, it is important to acknowledge the biological context in which this compound may be utilized. Both L-Lysine and orotic acid are involved in various metabolic pathways.

References

- 1. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Temperature on the Volume Properties of L-Lysine in Aqueous and Aqueous Buffer Solutions - Tyunina - Russian Journal of Physical Chemistry A [innoscience.ru]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. sgs.com [sgs.com]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]

The Cellular Odyssey of L-Lysine Orotate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine orotate (B1227488), a salt complex of the essential amino acid L-lysine and the biosynthetic intermediate orotic acid, presents a unique pharmacological profile by delivering two biologically active moieties to the cellular environment. While direct research on the combined entity is limited, this technical guide elucidates the core mechanism of action at a cellular level by dissecting the well-established roles of its individual components. L-lysine primarily engages with protein synthesis and key cellular signaling pathways, notably the mTORC1 and Amino Acid Response (AAR) pathways, which are central to cell growth, proliferation, and metabolic regulation. Orotic acid serves as a crucial precursor in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the synthesis of nucleotides required for DNA and RNA replication and repair. This document provides a comprehensive overview of these distinct yet potentially synergistic cellular activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling and metabolic pathways.

Introduction

L-lysine is an essential amino acid, meaning the human body cannot synthesize it de novo, and it must be obtained through diet or supplementation. It is a fundamental building block for proteins and plays a critical role in various physiological processes, including calcium absorption, collagen formation, and the synthesis of carnitine. At the cellular level, L-lysine is a key regulator of protein translation and metabolic signaling.

Orotic acid, historically known as vitamin B13, is a critical intermediate in the de novo synthesis of pyrimidine nucleotides.[1][2] This pathway is fundamental for the production of uridine (B1682114) and cytidine (B196190) triphosphates (UTP and CTP), which are essential for RNA synthesis, and deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), which are required for DNA synthesis.

The combination of L-lysine and orotic acid in a single salt, L-Lysine orotate, suggests a dual-pronged approach to cellular support: providing an essential amino acid for protein synthesis and signaling, and a precursor for nucleotide synthesis. This guide will explore the cellular mechanisms of each component to provide a comprehensive understanding of the potential effects of this compound.

Cellular Transport and Bioavailability

Upon administration, this compound is expected to dissociate into L-lysine and orotate ions. The cellular uptake of each component is mediated by distinct transport systems.

L-Lysine Transport:

L-lysine, being a cationic amino acid, is primarily transported across the cell membrane by the cationic amino acid transporter (CAT) family of proteins (encoded by the SLC7 gene family).[3] This transport is typically sodium-independent.[4]

Orotic Acid Transport:

The transport of orotic acid into cells is less well-characterized but is known to occur.[5] Some studies suggest that it may be a substrate for urate transporters, such as URAT1 (SLC22A12).[6][7]

L-Lysine: Cellular Mechanisms of Action

Once inside the cell, L-lysine participates in several critical cellular processes.

Role in Protein Synthesis

As an essential amino acid, the primary role of L-lysine is to serve as a substrate for protein synthesis. Ribosomes incorporate L-lysine into polypeptide chains according to the genetic code, a fundamental process for all cellular functions.

Modulation of Cellular Signaling Pathways

L-lysine is not merely a structural component but also a signaling molecule that influences key metabolic pathways.

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including L-lysine, are potent activators of mTORC1.[8][9] Lysine (B10760008) sufficiency is sensed by the cell, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface where it is activated. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and inhibiting autophagy.[10]

In response to amino acid deprivation, including a lack of lysine, cells activate the Amino Acid Response (AAR) pathway. This is a stress-response pathway that aims to conserve resources. The key event in the AAR pathway is the activation of the kinase General Control Nonderepressible 2 (GCN2), which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general inhibition of protein synthesis but selectively increases the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in amino acid synthesis and transport.

Precursor for Carnitine Synthesis

L-lysine is a precursor for the synthesis of carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.

Orotic Acid: Cellular Mechanism of Action

Orotic acid's primary role at the cellular level is as an intermediate in the de novo pyrimidine biosynthesis pathway.

The De Novo Pyrimidine Biosynthesis Pathway

This pathway synthesizes pyrimidine nucleotides from smaller precursor molecules. Orotic acid is a key intermediate in this pathway. The steps involving orotic acid are as follows:

-

Dihydroorotate (B8406146) Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotic acid.[6]

-

Uridine Monophosphate (UMP) Synthase: This bifunctional enzyme, located in the cytoplasm, first catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotic acid, forming orotidine (B106555) 5'-monophosphate (OMP).

-

The second activity of UMP synthase then decarboxylates OMP to form uridine 5'-monophosphate (UMP).[11]

UMP is then phosphorylated to form UTP, which can be used for RNA synthesis or converted to CTP. UTP can also be a precursor for the synthesis of deoxythymidine triphosphate (dTTP) for DNA synthesis.

Potential Synergistic and Combined Effects

While direct evidence is lacking, the combined administration of L-lysine and orotic acid could have synergistic or additive effects on cellular function. For instance, actively proliferating cells require both robust protein synthesis and nucleotide synthesis. This compound could theoretically support both processes simultaneously.

Furthermore, there is evidence that excess lysine can increase the biosynthesis of orotic acid.[12][13] This occurs because high levels of lysine can inhibit the urea (B33335) cycle, leading to an accumulation of carbamoyl (B1232498) phosphate, which is then shunted into the pyrimidine biosynthesis pathway, thereby increasing orotic acid production.[12]

Quantitative Data

Due to the limited research on this compound, quantitative data on its specific cellular effects is not available. However, data on the individual components can be informative.

Table 1: Kinetic Parameters of L-Lysine Transport

| Transporter | Cell Type | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| CAT-1 | Rat Cardiac Myocytes | 222 ± 71 | 121 ± 36 | [4] |

| CAT-2A | Rat Cardiac Myocytes | 16,000 ± 4,000 | 4,000 ± 400 |[4] |

Table 2: Key Enzymes in Orotic Acid Metabolism

| Enzyme | Location | Substrate(s) | Product(s) | Inhibitors | Activators |

|---|---|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Mitochondria | Dihydroorotate, CoQ10 | Orotic acid, CoQ10H2 | Teriflunomide, Leflunomide | - |

| UMP Synthase | Cytoplasm | Orotic acid, PRPP | UMP, CO2 | UMP, CMP | PRPP |

Experimental Protocols

Investigating the cellular mechanism of action of this compound would require a combination of techniques to study its effects on amino acid signaling, nucleotide metabolism, and overall cell physiology.

Protocol for Measuring L-Lysine Uptake

Objective: To determine the kinetics of L-lysine transport into cells.

Method: Radiolabeled L-lysine uptake assay.

Procedure:

-

Culture cells to confluence in 24-well plates.

-

Wash cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add transport buffer containing varying concentrations of L-lysine and a fixed concentration of radiolabeled L-lysine (e.g., [³H]L-lysine).

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure initial uptake rates.

-

Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

-

Calculate the rate of L-lysine uptake (e.g., in pmol/min/mg protein).

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Protocol for Assessing mTORC1 Pathway Activation

Objective: To determine if this compound activates the mTORC1 signaling pathway.

Method: Western blotting for phosphorylated mTORC1 substrates.

Procedure:

-

Culture cells and treat with this compound for various times and concentrations.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1). Also, probe for total S6K1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Protocol for Measuring De Novo Pyrimidine Synthesis

Objective: To assess the effect of this compound on the rate of de novo pyrimidine synthesis.

Method: Isotope tracer analysis using [¹⁴C]-aspartate.

Procedure:

-

Culture cells and treat with this compound.

-

Add [¹⁴C]-aspartate to the culture medium and incubate for a defined period.

-

Harvest the cells and extract the nucleotide pool.

-

Separate the nucleotides using high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabel incorporated into UMP and other pyrimidine nucleotides using a flow scintillation detector or by collecting fractions and counting.

-

Normalize the incorporated radioactivity to the total amount of protein or cell number.

Visualizations

Signaling Pathways

Caption: L-Lysine Cellular Signaling Pathways.

Caption: Orotic Acid in Pyrimidine Biosynthesis.

Experimental Workflow

References

- 1. Studying amino acid transport using liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orotic acid - Wikipedia [en.wikipedia.org]

- 3. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-lysine uptake in giant vesicles from cardiac ventricular sarcolemma: two components of cationic amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysine is required for growth factor-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The influence of excess lysine on urea cycle operation and pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orotic aciduria caused by feeding excess lysine to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Lysine Orotate: A Potential Adjuvant in Mineral Transport and Bioavailability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The efficient transport and absorption of essential minerals are critical for numerous physiological functions. Deficiencies in key minerals such as calcium, magnesium, and zinc are global health concerns, prompting research into novel strategies to enhance their bioavailability. L-Lysine orotate (B1227488), a salt combining the essential amino acid L-Lysine and the biosynthetic intermediate orotic acid, presents a compelling, albeit under-researched, candidate for improving mineral uptake. This technical guide synthesizes the available scientific evidence for the individual roles of L-Lysine and orotic acid in mineral transport, extrapolates the potential mechanisms of L-Lysine orotate, and proposes detailed experimental protocols to validate these hypotheses. While direct research on this compound is limited, the documented effects of its constituent parts suggest a synergistic potential in enhancing mineral bioavailability, warranting further investigation for its application in nutraceutical and pharmaceutical formulations.

Introduction: The Challenge of Mineral Bioavailability

The bioavailability of dietary minerals is influenced by a multitude of factors, including their chemical form, interactions with other dietary components, and the physiological state of the individual. Enhancing the absorption of minerals is a key objective in the development of dietary supplements and therapeutic agents. One promising approach is the use of chelating agents that form stable, soluble complexes with mineral ions, thereby facilitating their transport across the intestinal epithelium.

L-Lysine, an essential amino acid, and orotic acid, a precursor in pyrimidine (B1678525) synthesis, have both been independently implicated in improving mineral absorption.[1][2] The combination of these two molecules into a single salt, this compound, offers a novel entity with the theoretical potential to act as an efficient mineral carrier. This guide will delve into the scientific rationale behind this hypothesis, outline the current state of knowledge, and provide a roadmap for future research.

The Components of this compound and Their Roles in Mineral Transport

Orotic Acid: A Putative Mineral Carrier

Orotic acid and its salts, known as orotates, have been explored for their potential to enhance the bioavailability of minerals.[3] The proposed mechanism centers on the ability of orotic acid to form neutral complexes with mineral ions, which may facilitate their passage through cell membranes.[2]

A study in mice demonstrated that magnesium orotate resulted in significantly higher tissue concentrations of magnesium compared to other magnesium salts like sulfate, chloride, carbonate, citrate, and oxide.[2] This suggests that the orotate moiety may improve the uptake and cellular accumulation of magnesium. While modern research is somewhat limited, historical context and some existing studies point towards orotate salts being an efficacious delivery system for minerals.[4] The European Food Safety Authority (EFSA) has also evaluated magnesium orotate dihydrate as a source of magnesium for use in food supplements.[5]

L-Lysine: An Amino Acid Facilitator of Mineral Absorption

L-Lysine is an essential amino acid with a well-documented role in various physiological processes, including the absorption of essential minerals.[1][6]

-

Calcium: Studies in both humans and animals have shown that L-Lysine can enhance the intestinal absorption of calcium and improve its renal conservation.[7][8] This effect is thought to contribute to a positive calcium balance, suggesting a potential therapeutic role for L-Lysine in conditions like osteoporosis.[8]

-

Other Minerals: Patents have been filed for metal-lysine complexes, claiming that the chelation of minerals such as iron, copper, zinc, manganese, and cobalt with lysine (B10760008) improves their transport across the intestinal wall.[9]

This compound: A Hypothesized Synergistic Effect

While direct scientific evidence for the role of this compound in mineral transport is scarce, a synergistic effect can be postulated based on the properties of its individual components. The combination of L-Lysine and orotic acid could potentially offer a dual-action mechanism for enhanced mineral bioavailability:

-

Chelation and Complex Formation: Orotic acid can chelate with mineral ions, and the presence of L-Lysine could further stabilize these complexes.

-

Enhanced Cellular Uptake: The resulting this compound-mineral complex may be more readily transported across the intestinal epithelium due to the combined properties of its constituents.

One patent mentions lysine orotate as a pharmaceutically acceptable salt form of lysine in a composition for the treatment and prevention of cardiovascular diseases, though it does not elaborate on its specific role in mineral transport.[10]

Quantitative Data

Direct quantitative data on the efficacy of this compound in mineral transport from peer-reviewed literature is currently unavailable. The following table summarizes relevant data on the individual components.

| Component | Mineral | Study Type | Organism | Key Finding | Reference |

| Magnesium Orotate | Magnesium | In vivo | Mice | Higher tissue magnesium concentration compared to Mg-sulfate, -chloride, -carbonate, -citrate, and -oxide. | [2] |

| L-Lysine | Calcium | Human Clinical | Humans | 400 mg of L-lysine with an oral calcium load blunted the calciuric response in healthy subjects. | [7] |

| L-Lysine | Calcium | Human Clinical | Humans | 800 mg/day of L-lysine significantly increased intestinal absorption of 47Ca in osteoporotic patients. | [7] |

Proposed Experimental Protocols

To validate the hypothesized role of this compound in mineral transport, a series of in vitro and in vivo experiments are necessary.

In Vitro Intestinal Absorption Model

-

Objective: To determine the effect of this compound on the transepithelial transport of minerals (e.g., Ca2+, Mg2+, Zn2+) across an intestinal epithelial cell monolayer.

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells, which differentiate into a polarized monolayer with enterocyte-like characteristics.[11][12][13][14]

-

Methodology:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation.

-

Prepare transport buffer (e.g., Hank's Balanced Salt Solution) containing the mineral of interest (e.g., 45Ca2+, 25Mg2+, 65Zn2+) alone (control), with L-Lysine, with orotic acid, or with this compound at equimolar concentrations.

-

Add the transport buffer to the apical (AP) chamber of the Transwell® inserts.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

-

Quantify the amount of transported mineral in the BL samples using appropriate analytical techniques (e.g., liquid scintillation counting for radioisotopes, atomic absorption spectroscopy).

-

Calculate the apparent permeability coefficient (Papp) for each condition.

-

At the end of the experiment, lyse the cells to determine intracellular mineral accumulation.

-

In Vivo Animal Bioavailability Study

-

Objective: To assess the in vivo bioavailability of a mineral (e.g., magnesium) from this compound compared to other salt forms.

-

Animal Model: Sprague-Dawley rats are a common model for nutritional studies.[15][16][17]

-

Methodology:

-

Acclimatize rats to a standard diet for one week.

-

Divide the rats into groups (n=8-10 per group) and provide them with diets containing the mineral of interest in different forms: control (no supplementation), mineral salt (e.g., magnesium oxide), L-Lysine + mineral salt, orotic acid + mineral salt, and this compound. The mineral content in the supplemented diets should be equivalent.

-

Over a period of 4-8 weeks, collect feces and urine to determine mineral balance.

-

At the end of the study, collect blood samples for serum mineral analysis and tissue samples (e.g., femur, liver, kidney) for tissue mineral concentration analysis.

-

Analyze mineral content using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

Potential Signaling Pathways and Mechanisms

The transport of minerals across the intestinal epithelium is a complex process involving both transcellular and paracellular pathways, which are regulated by a variety of signaling molecules and transporters. While the direct effect of this compound on these pathways is unknown, we can hypothesize its potential involvement based on the known mechanisms of mineral transport.

Calcium Transport

Intestinal calcium absorption occurs via two main routes: the transcellular pathway, which is saturable and predominantly in the duodenum, and the paracellular pathway, which is non-saturable and occurs throughout the small intestine.[18][19][20] The transcellular pathway involves the entry of calcium through the apical membrane via the transient receptor potential vanilloid type 6 (TRPV6) channel, intracellular buffering by calbindin-D9k, and extrusion across the basolateral membrane by the plasma membrane Ca2+-ATPase (PMCA1b). This process is primarily regulated by calcitriol (B1668218) (1,25-dihydroxyvitamin D3).[18]

This compound could potentially influence this pathway by:

-

Increasing the local concentration of soluble calcium at the apical membrane, thereby enhancing its entry through TRPV6.

-

Modulating the expression or activity of the transport proteins involved.

Magnesium Transport

Magnesium absorption also involves both transcellular and paracellular pathways.[21][22] The primary channel for active transcellular magnesium uptake is the transient receptor potential melastatin 6 (TRPM6).[23][24][25]

This compound may enhance magnesium absorption by:

-

Presenting magnesium in a more soluble and absorbable form to the TRPM6 channel.

-

The orotate component itself may facilitate entry into the cell.

Zinc Transport

Zinc homeostasis is maintained by a complex interplay of zinc transporters from the ZIP (Zrt-, Irt-like Protein) and ZnT (Zinc Transporter) families.[26][27][28][29] ZIP4 is a key transporter for zinc uptake from the intestinal lumen into enterocytes, while ZnT1 mediates its efflux into the bloodstream. The G-protein coupled receptor GPR39 also acts as a zinc sensor and is involved in regulating intestinal barrier function.[30]

The potential role of this compound in zinc transport could involve:

-

Facilitating the delivery of zinc to the ZIP4 transporter.

-

Influencing the expression or activity of ZIP and ZnT transporters through intracellular signaling.

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of this compound's role in mineral transport.

Conclusion and Future Directions

This compound stands as a molecule of interest for enhancing mineral bioavailability, predicated on the established roles of its constituent parts. The theoretical framework suggests a synergistic potential where orotic acid acts as a mineral carrier and L-Lysine facilitates intestinal absorption. However, the current body of scientific literature lacks direct evidence to substantiate this hypothesis.

The experimental protocols and workflows outlined in this guide provide a clear path for future research to elucidate the efficacy and mechanisms of action of this compound. Should these investigations yield positive results, this compound could represent a significant advancement in the formulation of more effective mineral supplements and therapies for mineral deficiencies. Further research should also focus on the safety profile of this compound, particularly at higher dosages, and its potential interactions with other nutrients and medications. The exploration of this novel compound could unlock new avenues for improving human health through optimized mineral nutrition.

References

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Orotates and Mineral Transporters [globalhealing.com]

- 4. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety of magnesium orotate dihydrate as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP0891771A1 - Compositions comprising lysine and ascorbate compounds for the treatment and prevention of cardiovascular diseases - Google Patents [patents.google.com]

- 11. In Vitro Intestinal Tissue Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | In vitro Models of the Small Intestine for Studying Intestinal Diseases [frontiersin.org]

- 15. Using animals to assess bioavailability of minerals: implications for human nutrition. | Semantic Scholar [semanticscholar.org]

- 16. Using animals to assess bioavailability of minerals: implications for human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of the bioavailability of minerals and antioxidant activity of the grain bread in the in vivo experiment | Russian Open Medical Journal [romj.org]

- 18. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intestinal Ca2+ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Intestinal calcium transport: the cellular pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of paracellular transport of magnesium in intestinal and renal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Recent developments in intestinal magnesium absorption. | Read by QxMD [read.qxmd.com]

- 25. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cambridge.org [cambridge.org]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Gastrointestinal Factors Influencing Zinc Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Contribution of Zinc and Zinc Transporters in the Pathogenesis of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Biological Activity of L-Lysine Orotate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Lysine orotate (B1227488) is a salt complex composed of the essential amino acid L-Lysine and orotic acid, a biosynthetic intermediate in the pyrimidine (B1678525) synthesis pathway. While direct, in-depth research on the combined biological activities of L-Lysine orotate is limited, this technical guide synthesizes the known biological functions and mechanisms of its individual components. This paper will explore the potential synergistic or additive effects that may arise from the combination of L-Lysine and orotic acid, providing a foundation for future research and drug development. The distinct properties of each molecule suggest potential applications in areas such as nutrient absorption, antiviral therapies, collagen synthesis, and metabolic regulation.

Biological Activities and Mechanisms of Action

The biological activity of this compound can be inferred from the well-documented roles of L-Lysine and orotic acid.

L-Lysine

L-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It plays a crucial role in various physiological processes:

-

Protein Synthesis and Collagen Formation: As a fundamental building block of proteins, L-Lysine is vital for muscle growth and tissue repair.[2][3] It is a key component in the formation of collagen, a structural protein essential for the integrity of skin, bones, and connective tissues.[3] L-Lysine is a precursor to hydroxylysine, a modified amino acid that is critical for the cross-linking of collagen fibers, providing strength and stability to these tissues.[3][4][5]

-

Calcium Absorption and Homeostasis: Studies in humans have indicated that L-Lysine can enhance the intestinal absorption of calcium and may also improve its renal conservation.[6][7] This suggests a potential role for L-Lysine in maintaining a positive calcium balance, which is crucial for bone health.[6][7]

-

Antiviral Activity: L-Lysine exhibits an antagonistic relationship with L-arginine, an amino acid necessary for the replication of the Herpes Simplex Virus (HSV).[8][9] By competing with L-arginine, L-Lysine is thought to inhibit viral growth and has been studied for its potential to reduce the recurrence and severity of HSV infections.[8][9][10]

-

Carnitine Synthesis: L-Lysine is a precursor for the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production.[1]

Orotic Acid

Orotic acid, historically known as vitamin B13, is an intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA.[11][12] Its biological activities include:

-

Pyrimidine Biosynthesis: Orotic acid is a key precursor in the pathway that produces uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide.[11][12]

-

Mineral Transport: Orotic acid has been investigated as a carrier for minerals in dietary supplements, with the hypothesis that it may enhance their bioavailability.[11][13] This suggests that the orotate component of this compound could potentially facilitate the transport and absorption of L-Lysine.

-

Liver Metabolism: Studies in rats have shown that high doses of orotic acid can induce fatty liver (hepatic steatosis).[14][15][16] This is associated with an increase in hepatic triacylglycerol concentration and alterations in the expression of genes involved in lipid metabolism.[14][17] It is important to note that these effects have been observed at high concentrations and may be species-specific.[17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the individual components of this compound.

Table 1: Effect of L-Lysine on Calcium Metabolism in Humans

| Parameter | Study Population | L-Lysine Dosage | Outcome | Reference |

| Intestinal Calcium Absorption | 45 osteoporotic patients | 800 mg/day | Significantly increased fractional absorption of 47Ca | [6] |

| Urinary Calcium Excretion | 15 healthy women | 400 mg with a 3g CaCl2 load | Blunted calciuric response to the calcium load | [6] |

Table 2: Effect of L-Lysine on Herpes Simplex Virus (HSV) Recurrence

| Study Design | Number of Patients | L-Lysine Dosage | Outcome | Reference |

| Pilot study with 8-year follow-up | Not specified | 500-1000 mg/day for prophylaxis, 3000 mg/day for active outbreaks | 63% reduction in lesion incidence in the first year | [8][9] |

| Double-blind, placebo-controlled crossover study | 65 | 1000 mg/day | No significant effect on the frequency of recurrences | [18] |

| Review of multiple studies | Varied | < 1 g/day | Ineffective for prophylaxis or treatment | [10] |

| Review of multiple studies | Varied | > 3 g/day | Appears to improve patients' subjective experience | [10] |

Table 3: Effect of Orotic Acid on Liver Parameters in Rats

| Parameter | Orotic Acid Dosage | Duration | Outcome | Reference |

| Liver Triglyceride Content | 1.0% in diet | 10 days | 5-fold higher than control | [15][16] |

| Liver Malondialdehyde (MDA) Content | 1.0% in diet | 10 days | Increased by 10% | [15][16] |

| Liver Glutathione Peroxidase (GSH-Px) Activity | 1.0% in diet | 10 days | Decreased by 50% | [15][16] |

| Serum Aspartate Aminotransferase (AST) Activity | 1.0% in diet | 10 days | Increased by 25% | [15][16] |

| Serum Alanine Aminotransferase (ALT) Activity | 1.0% in diet | 10 days | Increased by 30% | [15][16] |

| Hepatic Triacylglycerol Concentration | 1% in AIN-93 diet | 10 days | Significantly increased | [14] |

| Fatty Acid Synthase Activity and mRNA Level | 1% in AIN-93 diet | 10 days | Obviously upregulated | [14] |

| Carnitine Palmitoyl (B13399708) Transferase Activity and mRNA | 1% in AIN-93 diet | 10 days | Significantly depressed | [14] |

| Microsomal Triacylglycerol Transfer Protein Activity and mRNA | 1% in AIN-93 diet | 10 days | Significantly depressed | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological activities of L-Lysine and orotic acid.

In Vivo Study of L-Lysine on Calcium Absorption in Humans

-

Objective: To determine the effect of L-Lysine on intestinal calcium absorption.

-

Subjects: 45 osteoporotic patients.

-

Methodology:

-

Patients were administered a short-term dietary supplementation of 800 mg/day of either L-Lysine, L-valine, or L-tryptophan.

-

The fractional absorption of 47Ca was measured.

-

-

Data Analysis: Comparison of 47Ca absorption between the different amino acid supplementation groups.[6]

In Vitro Assay for Antiviral Activity of L-Lysine against HSV-1

-

Objective: To assess the inhibitory effect of L-Lysine on Herpes Simplex Virus type 1 (HSV-1) replication.

-

Cell Line: Vero cells (or other suitable host cells).

-

Methodology:

-

Cell cultures are prepared in a medium with varying concentrations of L-Lysine and a constant concentration of L-arginine.

-

Cells are infected with a known titer of HSV-1.

-

After an incubation period, the viral yield is quantified using a plaque assay or by measuring the expression of viral antigens.

-

-

Data Analysis: Comparison of viral replication in the presence of different L-Lysine to L-arginine ratios.[19]

In Vivo Study of Orotic Acid-Induced Fatty Liver in Rats

-

Objective: To investigate the mechanism of orotic acid-induced hepatic steatosis.

-

Animals: Male Sprague-Dawley or Fischer 344 rats.

-

Methodology:

-

Rats are fed a diet supplemented with 1% orotic acid for a specified period (e.g., 10 days).

-

At the end of the study period, animals are euthanized, and liver and blood samples are collected.

-

Hepatic lipid concentrations (triacylglycerol, total cholesterol, phospholipids) are measured.

-

Hepatic enzyme activities and mRNA levels of key enzymes in lipid metabolism (e.g., fatty acid synthase, carnitine palmitoyl transferase) are determined.

-

Hepatic gene expression of relevant transcription factors (e.g., SREBP-1c, PPAR-α) is analyzed.

-

-

Data Analysis: Comparison of measured parameters between the orotic acid-fed group and a control group.[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of L-Lysine and orotic acid, and a hypothetical experimental workflow for studying this compound.

Caption: L-Lysine Catabolism via the Saccharopine Pathway.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Caption: Hypothetical Experimental Workflow for this compound Research.

Conclusion and Future Directions

The synthesis of available data on L-Lysine and orotic acid provides a strong rationale for the further investigation of this compound. The potential for enhanced L-Lysine bioavailability via the orotate carrier, combined with the independent biological activities of both components, suggests a multifaceted therapeutic potential.

Future research should focus on:

-

Direct Biological Activity Studies: Conducting in vitro and in vivo studies to directly assess the biological effects of this compound, particularly in the areas of calcium metabolism, antiviral activity, and collagen synthesis.

-

Pharmacokinetic and Bioavailability Studies: Quantifying the absorption and bioavailability of L-Lysine when administered as this compound compared to other forms of L-Lysine supplementation.

-

Safety and Toxicity Profiling: Establishing a comprehensive safety profile for this compound, especially concerning the potential for orotic acid to induce hepatic steatosis at higher concentrations.

-

Mechanism of Action Elucidation: Investigating the precise molecular mechanisms through which this compound exerts its effects, including its impact on cellular signaling pathways.

A thorough understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent or nutraceutical.

References

- 1. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 3. theproteinworks.com [theproteinworks.com]

- 4. news-medical.net [news-medical.net]

- 5. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Lysine for Herpes Simplex Prophylaxis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Orotic acid - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 16. researchgate.net [researchgate.net]

- 17. Orotic acid-treated hepatocellular carcinoma cells resist steatosis by modification of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medicaljournalssweden.se [medicaljournalssweden.se]

- 19. [Effect of L-lysine-a-oxidase on reproduction of herpes simplex type I virus in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of L-Lysine Orotate on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current scientific understanding of the in vitro effects of L-Lysine and Orotic Acid on cellular proliferation. To date, direct research on the combined effects of L-Lysine Orotate (B1227488) on cell proliferation has not been extensively published. Therefore, this document synthesizes the available preclinical data on its individual components to provide a foundational understanding for researchers and professionals in drug development. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further investigation into the potential therapeutic applications of L-Lysine Orotate.

Introduction

L-Lysine is an essential amino acid crucial for protein synthesis, collagen formation, and calcium absorption. It plays a significant role in cell growth, tissue repair, and the production of hormones and enzymes. Orotic acid, a precursor in the biosynthesis of pyrimidine (B1678525) nucleotides, is vital for DNA and RNA synthesis and has been observed to have varying effects on cell proliferation, including both promoting and inhibiting effects depending on the cell type and context.

The salt, this compound, combines these two molecules. Understanding the in vitro effects of this compound on cell proliferation is essential for evaluating its therapeutic potential. This guide will explore the individual effects of L-Lysine and Orotic Acid on cell proliferation, their known signaling pathways, and potential interactions.

Effects of Orotic Acid on Cell Proliferation

Orotic acid has demonstrated a dual role in cell proliferation, acting as both a promoter and an inhibitor in different cellular contexts.

Quantitative Data on Orotic Acid and Cell Proliferation

| Cell Line | Concentration Range | Observed Effect | Reference |

| SK-Hep1 (Hepatocellular Carcinoma) | Not Specified | Increased cell proliferation and decreased apoptosis.[1][2] | [1][2] |

| Primary Hepatocytes | Not Specified | Inhibited epidermal growth factor-induced DNA synthesis.[3] | [3] |

| HGrC1 (Normal Human Ovarian Granulosa Cells) | 10-250 µM | Enhanced proliferation and mitochondrial activity.[4] | [4] |

| KGN (Tumor-derived Human Ovarian Granulosa Cells) | 10-250 µM | Reduced viability and increased apoptosis.[4] | [4] |

| HOSEpiC (Human Ovarian Epithelial Cells) | 0.01-1000 µM | No effect on cell viability.[5] | [5] |

| HGrC1 (Human Granulosa Cells) | 0.01-1000 µM | No effect on cell viability.[5] | [5] |

Experimental Protocols for Orotic Acid Studies

Cell Viability and Proliferation Assays:

-

AlamarBlue Assay: Used to determine the effects of Orotic Acid (10-250 µM) on the viability of normal (HGrC1) and tumor-derived (KGN) human ovarian granulosa cells.[4]

-

DNA Content Analysis: Employed to assess the proliferation of HGrC1 cells treated with Orotic Acid.[4]

-

PrestoBlue Assay: Utilized to measure cell viability in human ovarian epithelial (HOSEpiC) and granulosa (HGrC1) cells after repeated exposure to Orotic Acid (0.01–1000 µM) for 48 hours.[5]

-

Labeling Index: The effect of Orotic Acid on the labeling index of isolated hepatocytes in response to epidermal growth factor was studied to determine its impact on DNA synthesis.[3]

Signaling Pathways Implicated in Orotic Acid's Effects

Orotic acid has been shown to influence the mTORC1 and AMPK signaling pathways, which are central regulators of cell growth and metabolism.

-

mTORC1 Activation: In SK-Hep1 hepatocellular carcinoma cells, orotic acid increases cell proliferation by activating mTORC1.[1][2] This effect was reversible with the mTORC1 inhibitor rapamycin.[1][2]

-

AMPK Inhibition: The activation of mTORC1 by orotic acid is mediated by the negative regulation of AMP-activated protein kinase (AMPK).[1][2]

Effects of L-Lysine on Cell Proliferation

L-Lysine, as an essential amino acid, generally promotes cell proliferation and is a key component in various cellular functions.

Quantitative Data on L-Lysine and Cell Proliferation

| Cell Line/Type | Concentration | Observed Effect | Reference |

| Satellite Cells | 500 µmol/L | Governed cell proliferation. | |

| Mesenchymal Stem Cells | Not Specified | Faster growth rate, increased S-phase, and upregulation of proliferation-related genes when cultured on poly-L-lysine coated plates.[6][7] | [6][7] |

| Transplantable Rat Tumors | Not Specified | L-lysine inhibited tumor growth.[8] | [8] |

| HTLV-1 positive and negative malignant cell lines | Non-cytotoxic concentrations | Anti-proliferative effect and induction of apoptosis.[9] | [9] |

| Human Breast Cancer Cells | Not Specified | Lysine (B10760008) starvation inhibited growth and proliferation.[10][11] | [10][11] |

| Crandell-Reese Feline Kidney (CRFK) Cells | 200 or 300 µg/ml (in media with 2.5 µg/ml arginine) | Reduced FHV-1 replication and suppressed CRFK cell growth rate.[12][13] | [12][13] |

Experimental Protocols for L-Lysine Studies

Cell Proliferation and Viability Assays:

-

MTT Assay: Used to measure the cell viability of satellite cells after lysine deficiency and rescue.

-

Cell Count Assay: Employed to measure the proliferation of satellite cells.

-

Cell Cycle Analysis: Performed on mesenchymal stem cells cultured on poly-L-lysine coated plates by staining for DNA with propidium (B1200493) iodide and analyzing by flow cytometry.[6]

-

DNA Flow Cytometry: Utilized to investigate the effect of L-lysine on the induction of apoptosis in malignant cell lines.[9]

Signaling Pathways Implicated in L-Lysine's Effects

L-Lysine is a critical signaling molecule that activates the mTORC1 pathway, a master regulator of cell growth.

-

mTORC1 Activation: Lysine is required for the activation of the mTORC1 pathway, which in turn promotes protein synthesis and cell proliferation.[11][14] Lysine deprivation suppresses mTORC1 activity.[11]

Potential Interaction of L-Lysine and Orotic Acid

While direct studies on the combined effect of L-Lysine and Orotic Acid on cell proliferation are lacking, evidence of a metabolic link between them suggests the potential for complex interactions. Excess dietary lysine has been shown to increase the biosynthesis of orotic acid, leading to orotic aciduria. This interaction is thought to occur through the inhibition of arginase by lysine, which in turn affects the urea (B33335) cycle and pyrimidine biosynthesis.

This metabolic interplay suggests that the effects of this compound on cell proliferation may not be a simple summation of the effects of its individual components. The increased availability of both L-Lysine and orotate could lead to synergistic, antagonistic, or unique context-dependent effects on cell growth.

Experimental Workflow for Investigating this compound

To elucidate the in vitro effects of this compound on cell proliferation, a systematic experimental approach is required.

Conclusion and Future Directions

The available evidence indicates that both L-Lysine and Orotic Acid are biologically active molecules that can significantly influence cell proliferation through various mechanisms, most notably via the mTORC1 signaling pathway. While L-Lysine generally promotes cell growth, the effects of Orotic Acid are context-dependent. The metabolic interaction between these two compounds further complicates predictions of the net effect of this compound.

Future research should focus on direct in vitro studies of this compound across a panel of normal and cancerous cell lines. Key areas of investigation should include:

-

Determining the dose-dependent effects on cell proliferation and viability.

-

Elucidating the impact on key signaling pathways, including mTORC1 and AMPK.

-

Investigating potential synergistic or antagonistic interactions between L-Lysine and Orotic Acid.

Such studies are imperative to unlock the therapeutic potential of this compound and to provide a solid scientific foundation for its further development.

References

- 1. nieperformulas.com [nieperformulas.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of L-lysine in culture medium on nodule formation by bone marrow cells [scirp.org]

- 4. This compound 600 Mg, Advanced Research [nhc.com]

- 5. The influence of excess lysine on urea cycle operation and pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine - Wikipedia [en.wikipedia.org]

- 7. L-Lysine monohydrochloride, Cell Culture Reagent 1 kg | Request for Quote [thermofisher.com]

- 8. Orotic aciduria caused by feeding excess lysine to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of L-Lysine hydrochloride? [synapse.patsnap.com]

- 10. barnys.cz [barnys.cz]

- 11. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

The Therapeutic Potential of L-Lysine Orotate: A Technical Whitepaper for Researchers

Disclaimer: Scientific research specifically investigating the therapeutic potential of L-Lysine Orotate (B1227488) is limited. This document provides a comprehensive overview based on the established roles of its constituent components, L-Lysine and orotic acid, to extrapolate the potential mechanisms and therapeutic applications of L-Lysine Orotate. The experimental protocols and quantitative data presented are derived from studies on L-Lysine, and their direct applicability to this compound requires further investigation.

Introduction

This compound is a salt complex composed of the essential amino acid L-Lysine and orotic acid, a biosynthetic intermediate in pyrimidine (B1678525) metabolism. The therapeutic rationale for this compound is built upon the diverse physiological roles of L-Lysine and the proposed function of orotic acid as an efficient mineral transporter, potentially enhancing the cellular uptake and bioavailability of L-Lysine. This whitepaper will delve into the theoretical therapeutic potential of this compound by examining the individual contributions of its components and postulating their synergistic effects.

L-Lysine: A Multifaceted Essential Amino Acid

L-Lysine is an indispensable amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet or supplementation. It serves as a fundamental building block for proteins and plays a crucial role in a myriad of physiological processes.

Key Therapeutic Areas of L-Lysine

-

Antiviral Activity: L-Lysine has been most notably studied for its potential to manage Herpes Simplex Virus (HSV) infections. The proposed mechanism involves the antagonism of arginine, an amino acid essential for HSV replication. By competing with arginine for cellular transport and incorporation into viral proteins, L-Lysine is thought to inhibit viral proliferation.

-

Collagen Synthesis and Bone Health: L-Lysine is integral to the formation of collagen, the primary structural protein in connective tissues, including skin, bones, and tendons. It is a cofactor for the enzyme lysyl oxidase, which is responsible for the cross-linking of collagen fibers, a process critical for their strength and stability. Furthermore, L-Lysine appears to enhance calcium absorption and reduce its renal excretion, suggesting a role in maintaining bone density.[1][2]

-

Cardiovascular Support: Some research suggests that L-Lysine, in combination with other nutrients like Vitamin C, may help reduce the accumulation of lipid deposits in arterial walls, thereby maintaining their flexibility.[1]

-

Immune System Modulation: L-Lysine is essential for the production of antibodies and plays a role in overall immune function.[1]

-

Muscle and Skeletal System Support: As a key component of muscle protein, L-Lysine is vital for muscle maintenance and repair.[1] Its role in collagen synthesis also extends to the health of the skeletal system.[1]

Orotic Acid: The Proposed Bioavailability Enhancer

Orotic acid, once considered Vitamin B13, is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Proponents of orotate supplementation, notably the late Dr. Hans Nieper, have suggested that orotic acid can act as a "mineral transporter," facilitating the entry of minerals and other molecules into cells.

The proposed mechanism for this enhanced transport is that the orotate salt, being an uncharged molecule, can more easily traverse cell membranes compared to the charged lysine (B10760008) ion alone. Once inside the cell, the this compound complex is thought to dissociate, releasing L-Lysine to exert its biological effects while the orotic acid is utilized in the pyrimidine synthesis pathway.

Postulated Therapeutic Potential of this compound

By combining the known benefits of L-Lysine with the proposed transport-enhancing properties of orotic acid, this compound could theoretically offer a more bioavailable and efficacious form of L-Lysine supplementation. The potential therapeutic applications would mirror those of L-Lysine but with potentially greater potency at lower dosages. These include:

-

Enhanced Antiviral Efficacy: Improved cellular uptake of lysine could lead to more effective inhibition of HSV replication.

-

Superior Bone and Connective Tissue Support: Increased bioavailability of lysine could promote more robust collagen synthesis and calcium retention.

-

Improved Cardiovascular and Immune Support: More efficient delivery of lysine to target tissues could amplify its supportive roles in these systems.

Quantitative Data from L-Lysine Studies

The following tables summarize quantitative data from studies conducted on L-Lysine. It is important to reiterate that these findings may not be directly transferable to this compound.

Table 1: Effect of L-Lysine on Gastric Emptying in Humans

| L-Lysine Dose (g) | Increase in Halftime of Gastric Emptying (min/g) |

| 0.5 - 7.5 | 4 |

Source: Translational study on the dose-dependent effects of intragastric L-lysine.

Table 2: Effect of L-Lysine on Intestinal Fluid Accumulation in Humans

| L-Lysine Dose (g) | Increase in Intestinal Fluid Accumulation (mL/min/g) |

| 0.5 - 7.5 | 0.4 |

Source: Translational study on the dose-dependent effects of intragastric L-lysine.

Experimental Protocols from L-Lysine Research

The following are generalized methodologies from key experiments on L-Lysine that could serve as a basis for future studies on this compound.

In Vitro Viral Inhibition Assay

-

Cell Culture: Maintain a suitable host cell line for HSV (e.g., Vero cells) in appropriate culture medium.

-

Virus Propagation: Infect the host cells with a known titer of HSV-1 or HSV-2 and allow the virus to replicate.

-

Treatment: In a 96-well plate format, seed the host cells and, after attachment, treat with varying concentrations of L-Lysine (or this compound in a future study) and a fixed, competing concentration of arginine.

-

Infection: Following pre-treatment, infect the cells with a standardized amount of HSV.

-

Quantification of Viral Replication: After a suitable incubation period (e.g., 24-48 hours), quantify viral replication using methods such as:

-

Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.

-

qRT-PCR: Quantifying viral gene expression.

-

ELISA: Measuring viral protein levels.

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of L-Lysine.

Animal Model for Bone Health Assessment

-

Animal Model: Utilize an ovariectomized (OVX) rat model, a standard model for postmenopausal osteoporosis.

-

Dietary Supplementation: Divide the OVX rats into groups receiving a control diet or diets supplemented with different dosages of L-Lysine (or this compound).

-